3-(Cyclobutylformamido)propanoic acid
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Overview
Description
3-(Cyclobutylformamido)propanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of propanoic acid, featuring a cyclobutylformamido group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylformamido)propanoic acid typically involves the reaction of cyclobutylamine with a propanoic acid derivative. One common method is the amidation reaction, where cyclobutylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring or the propanoic acid moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amides
Scientific Research Applications
3-(Cyclobutylformamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent. Studies on its bioactivity and toxicity are crucial for understanding its medical applications.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylformamido)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting biochemical pathways. Its cyclobutylformamido group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Detailed studies on its binding affinity and specificity are essential for elucidating its mechanism of action.
Comparison with Similar Compounds
N-(Cyclobutylcarbonyl)glycine: Similar in structure but with a glycine backbone instead of propanoic acid.
Cyclobutylformamide: Lacks the propanoic acid moiety, making it less versatile in chemical reactions.
Cyclobutylpropanoic acid: Does not contain the formamido group, affecting its reactivity and applications.
Uniqueness: 3-(Cyclobutylformamido)propanoic acid stands out due to the presence of both the cyclobutylformamido group and the propanoic acid backbone. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)4-5-9-8(12)6-2-1-3-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGGGYRYVACOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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